N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide
Brand Name: Vulcanchem
CAS No.: 7641-28-3
VCID: VC18450025
InChI: InChI=1S/C14H9F3N2O3S/c15-14(16,17)9-5-6-13(11(7-9)19(21)22)23-12-4-2-1-3-10(12)18-8-20/h1-8H,(H,18,20)
SMILES:
Molecular Formula: C14H9F3N2O3S
Molecular Weight: 342.29 g/mol

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide

CAS No.: 7641-28-3

Cat. No.: VC18450025

Molecular Formula: C14H9F3N2O3S

Molecular Weight: 342.29 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide - 7641-28-3

Specification

CAS No. 7641-28-3
Molecular Formula C14H9F3N2O3S
Molecular Weight 342.29 g/mol
IUPAC Name N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]formamide
Standard InChI InChI=1S/C14H9F3N2O3S/c15-14(16,17)9-5-6-13(11(7-9)19(21)22)23-12-4-2-1-3-10(12)18-8-20/h1-8H,(H,18,20)
Standard InChI Key DMDNYHZFFSFNAS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC=O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Introduction

Molecular Formula and Weight

  • Molecular Formula: C14H9F3N2O3S

  • Molecular Weight: 342.29 g/mol

Structural Representation

The chemical structure of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide can be represented as follows:

  • IUPAC Name: N-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenyl]formamide

  • SMILES Notation: C1=CC=C(C(=C1)NC=O)SC2=C(C=C(C=C2)C(F)(F)F)N+[O-]

Synthesis

The synthesis of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Preparation of the Sulfanyl Group: This may involve the reaction of a suitable thiol with a nitro-substituted aromatic compound.

  • Formation of the Formamide Linkage: The final step involves the introduction of the formamide group through amide bond formation.

Potential Biological Applications

Recent studies have highlighted compounds similar to N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide as potential inhibitors of alpha-synuclein fibril formation, which is significant in neurodegenerative diseases such as Parkinson's disease.

Pharmacological Insights

Research indicates that modifications in the nitro and trifluoromethyl groups significantly affect the biological activity of these compounds, making them promising candidates for further drug development.

Research Findings

Recent studies have explored various aspects of compounds related to N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide:

  • Inhibition Studies: A set of compounds including derivatives with similar functional groups have shown activity comparable to established inhibitors in biochemical assays .

  • Molecular Dynamics Simulations: These studies help elucidate the binding modes and interactions of these compounds with target proteins, providing insights into their mechanisms of action .

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